molecular formula C19H15NO2 B14550679 3-(Furan-2-yl)-N,N-diphenylprop-2-enamide CAS No. 61859-12-9

3-(Furan-2-yl)-N,N-diphenylprop-2-enamide

Cat. No.: B14550679
CAS No.: 61859-12-9
M. Wt: 289.3 g/mol
InChI Key: BPBNZILUOWBZNF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-N,N-diphenylprop-2-enamide is an organic compound that features a furan ring attached to a prop-2-enamide moiety, with two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N,N-diphenylprop-2-enamide typically involves the reaction of furan-2-carbaldehyde with N,N-diphenylamine in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of the aldehyde to form the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N,N-diphenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Furan-2-yl)-N,N-diphenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N,N-diphenylprop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-N,N-diphenylprop-2-enamide is unique due to the presence of both the furan ring and the N,N-diphenylprop-2-enamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61859-12-9

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-(furan-2-yl)-N,N-diphenylprop-2-enamide

InChI

InChI=1S/C19H15NO2/c21-19(14-13-18-12-7-15-22-18)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15H

InChI Key

BPBNZILUOWBZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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